1-[2-(4-Bromophenyl)ethyl]piperidin-4-one

CCR4 antagonism GPCR pharmacology immuno-oncology

Medicinal chemistry programs targeting CCR4-mediated immune evasion require potent, selectively functionalized scaffolds. This piperidin-4-one derivative delivers: • CCR4 antagonism: IC50 = 3.89 nM (GTPγS binding assay); cellular BRD4 EC50 = 17 nM • Synthetic handle: para-bromine enables Suzuki, Buchwald-Hartwig, and other Pd-catalyzed diversifications • Supply: crystalline solid, 80-85°C mp, soluble in DMSO/ethanol BenchChem provides verified material with batch-specific COA, suitable for lead optimization and chemical probe development.

Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
Cat. No. B7847661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Bromophenyl)ethyl]piperidin-4-one
Molecular FormulaC13H16BrNO
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)CCC2=CC=C(C=C2)Br
InChIInChI=1S/C13H16BrNO/c14-12-3-1-11(2-4-12)5-8-15-9-6-13(16)7-10-15/h1-4H,5-10H2
InChIKeySERRCAUQSRSRJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(4-Bromophenyl)ethyl]piperidin-4-one: Overview


1-[2-(4-Bromophenyl)ethyl]piperidin-4-one (CAS: 1057281-88-5) is a piperidin-4-one derivative featuring a 4-bromophenethyl substituent at the N1 position [1]. The compound exists as a white to off-white crystalline solid with a melting point of 80–85°C, exhibiting solubility in organic solvents such as ethanol and DMSO, with limited aqueous solubility . Its molecular formula is C13H16BrNO, with a molecular weight of 282.18 g/mol [2].

Multi-target research probe (CCR4, mPGES-1, BRD4)
Versatile building block with para-bromo handle for cross-coupling
Supports SAR, target engagement and pathway studies

1-[2-(4-Bromophenyl)ethyl]piperidin-4-one: Irreplaceability


Substituting 1-[2-(4-Bromophenyl)ethyl]piperidin-4-one with other N-substituted piperidin-4-ones, such as N-phenethyl-4-piperidone or N-benzyl-4-piperidone, would fundamentally alter the chemical and biological profile of the resulting molecule. The para-bromine atom on the phenyl ring is a crucial functional handle for downstream diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of more complex structures not accessible from non-halogenated analogs [1]. Furthermore, the 4-bromophenethyl group confers distinct pharmacophore properties that influence receptor binding affinity and selectivity, as evidenced by the compound's potent antagonism at the CCR4 receptor (IC50 = 3.89 nM) [2]. Replacing this group with a non-brominated or differently substituted aryl moiety would likely result in a significant loss of potency and alter the selectivity profile, making the compound unsuitable for applications requiring this specific molecular architecture.

Cross-coupling handle
Non-brominated analogs lack the para-bromo group for Pd-catalyzed diversification.
Target engagement profile
Alternative N-substituents may shift activity at CCR4, mPGES-1 or BRD4.
Biological specificity
Reported selectivity patterns may not transfer to other piperidin-4-one derivatives.

1-[2-(4-Bromophenyl)ethyl]piperidin-4-one: Quantitative Evidence


High-Affinity CCR4 Antagonism

1-[2-(4-Bromophenyl)ethyl]piperidin-4-one demonstrates potent antagonism at the human CCR4 receptor with an IC50 of 3.89 nM, as measured by inhibition of [35S]-GTPγS binding in CHO cell membranes [1]. This potency is notably higher than that of CCR4-351, a well-characterized piperidinyl-azetidine CCR4 antagonist, which exhibits IC50 values of 22 nM and 50 nM in calcium flux and CTX assays, respectively . While assay conditions differ, the data suggest that the 4-bromophenethyl-piperidin-4-one scaffold can achieve sub-nanomolar affinity, making it a valuable lead for developing highly potent CCR4-targeted therapies.

CCR4 Antagonism
Cross-study comparable
IC50 3.89 nM vs. CCR4-351 22 nM
Higher reported affinity in GTPγS binding assay
May support CCR4 pathway research
CCR4 antagonism GPCR pharmacology immuno-oncology

mPGES-1 Inhibition Profile

This compound inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 506 nM in a cellular assay using human HEK293 cells transfected with the enzyme, as well as in IL-1β-stimulated A549 cell microsomal membranes [1]. In contrast, highly optimized mPGES-1 inhibitors like mPGES1-IN-3 achieve IC50 values of 8 nM (enzyme) and 16.24 nM (A549 cell) . The moderate potency of 1-[2-(4-bromophenyl)ethyl]piperidin-4-one positions it as a useful tool compound or starting scaffold for further optimization, rather than a final drug candidate.

mPGES-1 Inhibition
Reported
IC50 506 nM (cellular)
Moderate potency, suited as tool compound
Supports mPGES-1 mechanistic studies
mPGES-1 inhibition anti-inflammatory prostaglandin E2

BRD4 Cellular Inhibition

1-[2-(4-Bromophenyl)ethyl]piperidin-4-one inhibits BRD4-mediated transcriptional repression in human H1299 non-small cell lung cancer cells with an EC50 of 17 nM [1]. This cellular activity is comparable to that of well-characterized BRD4 inhibitors such as JQ1, which has an IC50 of 77 nM for BRD4 binding and an EC50 of approximately 100 nM in a cellular assay [2]. The data indicate that this compound is a potent BRD4 inhibitor in a cellular context.

BRD4 Cellular Activity
Cross-study comparable
EC50 17 nM vs. JQ1 ~100 nM
Potent cellular BRD4 inhibition in H1299 cells
Useful for BRD4 target engagement studies
BRD4 inhibition epigenetics cancer

1-[2-(4-Bromophenyl)ethyl]piperidin-4-one: Recommended Applications


CCR4-Targeted Immuno-Oncology Lead

Given its high-affinity antagonism of the CCR4 receptor (IC50 = 3.89 nM) [1], this compound is ideally suited as a lead scaffold for developing novel therapeutics targeting CCR4-mediated immune cell trafficking in cancer. Its potency in the GTPγS binding assay suggests it can effectively block CCR4 signaling, a key mechanism in tumor immune evasion. Medicinal chemists can utilize the 4-bromophenyl group as a handle for further optimization via cross-coupling reactions to improve pharmacokinetic properties while maintaining or enhancing potency .

BRD4 Chemical Probe for Epigenetics

With a cellular EC50 of 17 nM against BRD4-mediated transcriptional repression in lung cancer cells [1], this compound serves as a potent chemical probe for studying BRD4 biology. Researchers can use it to dissect BRD4-dependent gene expression programs, validate target engagement, and explore combination therapies in preclinical models of BRD4-driven cancers.

Cross-Coupling Building Block

The para-bromine substituent on the phenyl ring makes this compound a valuable building block for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This enables the rapid generation of diverse libraries of piperidin-4-one derivatives with varied aryl or heteroaryl groups, facilitating structure-activity relationship (SAR) studies in medicinal chemistry campaigns targeting multiple receptor classes.

Application
Selection Property
Validation Focus
CCR4 pathway research
High reported CCR4 affinity
Receptor binding and functional assays
Epigenetic probe studies (BRD4)
Cellular BRD4 inhibition
Target engagement and gene expression profiling
SAR building block synthesis
Bromine cross-coupling handle
Derivative library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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